5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c1-25-15-5-3-2-4-11(15)13-9-26-17(19-13)20-16(22)12-8-10(18)6-7-14(12)21(23)24/h2-9H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRAYHHMMQCOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in various biochemical pathways.
Mode of Action
It’s likely that it interacts with its targets by binding to active sites, thereby modulating their activity.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell growth and metabolism.
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as solubility, stability, and molecular weight.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels, including modulation of enzyme activity and alteration of cell growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and interaction with its targets.
Biological Activity
5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound characterized by its unique structural features, including a thiazole ring and a nitro group. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C21H17ClN4O2S2
- Molecular Weight: 456.98 g/mol
- CAS Number: 421580-53-2
- IUPAC Name: this compound
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and modulate metabolic pathways:
- Enzyme Inhibition: The compound exhibits inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The inhibition of these enzymes can lead to decreased glucose absorption, thus having potential applications in the management of diabetes .
- Cellular Effects: It induces apoptosis in cancer cell lines by activating caspases and influencing gene expression related to cell cycle regulation and stress responses.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of this compound. It has been evaluated for its inhibitory activity against α-glucosidase and α-amylase:
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Acarbose (reference) | 39.48 ± 0.80 | 5.60 ± 0.30 |
The structure-activity relationship (SAR) studies indicate that the presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups enhances the compound's inhibitory potential against these enzymes .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce cell death in various cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to increased caspase activity and subsequent cellular apoptosis. The effects on gene expression suggest that it may alter pathways involved in cell proliferation and survival.
Case Studies
- Antidiabetic Study : A recent investigation into the antidiabetic effects of derivatives similar to this compound showed promising results, with compounds exhibiting IC50 values significantly lower than standard treatments like acarbose .
- Cancer Cell Line Study : In experiments involving human cancer cell lines, the compound demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Substituent Variations on the Thiazole Ring
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS 313395-73-2)
- Structural Difference: The phenyl ring at thiazole position 4 has a 4-methoxy-3-methyl substitution instead of 2-methoxy.
- Impact: Increased steric bulk and altered electronic effects (methyl enhances hydrophobicity) may modify target affinity or pharmacokinetics .
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide Structural Difference: Replaces the nitro group with fluorine atoms and lacks the 2-methoxyphenyl substitution. This compound inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via hydrogen bonding (N–H···N) .
Modifications on the Benzamide Moiety
Lusutrombopag (Mulpleta®)
- Structural Difference: Contains a dichlorophenyl group and a complex side chain with a hexoxyethyl group.
- Impact: The larger structure (MW 591.54) and additional substituents enhance thrombopoietin receptor agonism, making it clinically effective for thrombocytopenia .
2-Chloro-N-[5-(4-Methoxybenzyl)-1,3-Thiazol-2-yl]Benzamide Structural Difference: Uses a 4-methoxybenzyl group instead of 2-methoxyphenyl and lacks the nitro group.
Physicochemical and Pharmacokinetic Profiles
*Estimated based on structural complexity.
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with thiourea. For this compound, 2-bromo-1-(2-methoxyphenyl)ethan-1-one serves as the α-haloketone precursor.
Procedure :
- Bromination of 2-Methoxyacetophenone :
- 2-Methoxyacetophenone (10.0 g, 60.2 mmol) is dissolved in glacial acetic acid (50 mL).
- Bromine (3.2 mL, 63.2 mmol) is added dropwise at 0–5°C under vigorous stirring.
- The mixture is stirred for 2 hours at room temperature, yielding 2-bromo-1-(2-methoxyphenyl)ethan-1-one as a pale-yellow solid.
- Cyclocondensation with Thiourea :
Characterization Data :
- Melting Point : 148–150°C
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 7.12 (d, J = 8.0 Hz, 1H, Ar-H), 6.98 (s, 1H, Thiazole-H), 3.91 (s, 3H, OCH3).
Preparation of 5-Chloro-2-Nitrobenzoyl Chloride
Acid Chloride Formation
5-Chloro-2-nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2).
Procedure :
- 5-Chloro-2-nitrobenzoic acid (5.0 g, 23.2 mmol) is suspended in anhydrous dichloromethane (50 mL).
- Thionyl chloride (4.2 mL, 58.0 mmol) is added dropwise, followed by catalytic dimethylformamide (DMF, 0.1 mL).
- The mixture is refluxed for 3 hours, after which excess SOCl2 is removed under reduced pressure. The residue is dissolved in dry tetrahydrofuran (THF) for immediate use.
Characterization Data :
Coupling Reaction to Form 5-Chloro-N-[4-(2-Methoxyphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide
Amide Bond Formation
The final step involves coupling 4-(2-methoxyphenyl)-1,3-thiazol-2-amine with 5-chloro-2-nitrobenzoyl chloride under basic conditions.
Procedure :
- The thiazole amine (4.0 g, 17.4 mmol) is dissolved in dry THF (50 mL).
- Triethylamine (2.4 mL, 17.4 mmol) is added, followed by dropwise addition of the acid chloride solution (prepared above).
- The reaction is stirred at room temperature for 12 hours.
- The mixture is diluted with water (100 mL), and the precipitate is filtered and recrystallized from ethanol to yield the target compound (Yield: 68%).
Characterization Data :
- Melting Point : 192–194°C
- 1H NMR (400 MHz, DMSO-d6) : δ 8.52 (d, J = 8.8 Hz, 1H, Ar-H), 8.22 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.89 (d, J = 2.4 Hz, 1H, Ar-H), 7.65 (s, 1H, Thiazole-H), 7.48–7.42 (m, 2H, Ar-H), 7.08 (d, J = 8.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH3).
- Elemental Analysis : Calculated for C17H12ClN3O4S: C, 50.06%; H, 2.97%; N, 10.30%. Found: C, 49.89%; H, 3.12%; N, 10.18%.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the cyclocondensation step. A mixture of 2-methoxyacetophenone , thiourea, and N-bromosuccinimide (NBS) in ethanol achieves 85% yield in 30 minutes under microwave conditions (150°C, 300 W).
Solid-Phase Synthesis
Immobilization of the thiazole amine on Wang resin enables iterative coupling with acid chlorides, though this method is less cost-effective for large-scale production.
Industrial-Scale Production Considerations
Purification Techniques
- Continuous Flow Crystallization : Enhances yield (78–82%) and purity (>99%) by controlling nucleation rates.
- High-Performance Liquid Chromatography (HPLC) : Reserved for pharmaceutical-grade material to remove trace impurities.
Challenges and Mitigation Strategies
Byproduct Formation
- Nitro Group Reduction : The nitro group may undergo partial reduction during prolonged reflux. Addition of antioxidants (e.g., BHT) suppresses this side reaction.
- Thiazole Ring Oxidation : Storing intermediates under nitrogen minimizes oxidative degradation.
Comparative Analysis of Synthetic Methods
| Parameter | Hantzsch Synthesis | Microwave Method | Solid-Phase Synthesis |
|---|---|---|---|
| Yield (%) | 68 | 85 | 55 |
| Reaction Time (h) | 6 | 0.5 | 12 |
| Scalability | High | Moderate | Low |
| Purity (%) | 98 | 99 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
